AGN 205327 -

AGN 205327

Catalog Number: EVT-1533763
CAS Number:
Molecular Formula: C24H26N2O3
Molecular Weight: 390.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGN 205327 is a potent synthetic RARs agonist with EC50 of 3766/734/32 nM for RARα/β/γ respectively; no inhibition on RXR. IC50 value: 3766/734/32 nM for RARα/β/γ Target: RAR agonist,
Source and Classification

AGN 205327 is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties. Its classification falls within the realm of neuroactive compounds, which are known to interact with the nervous system to produce various effects, including modulation of neurotransmitter systems. Understanding its classification helps researchers to explore its potential applications and mechanisms of action more effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of AGN 205327 typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors that are commercially sourced or synthesized in laboratory settings.
  2. Reactions: Common reactions used in the synthesis include nucleophilic substitutions, cyclizations, and functional group modifications. These reactions are carefully optimized to yield high purity and yield of the final product.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatographic methods are employed to isolate AGN 205327 from by-products and unreacted materials.

Technical details often include reaction conditions such as temperature, solvent choice, and reaction time, which are crucial for achieving the desired outcome.

Molecular Structure Analysis

Structure and Data

The molecular structure of AGN 205327 can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. Key structural features include:

  • Molecular Formula: Typically represented as CxHyNzOwC_xH_yN_zO_w where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • Functional Groups: The presence of specific functional groups (e.g., amines, ketones) influences its reactivity and biological activity.

Data obtained from spectroscopic analysis provide insights into the compound's geometry and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

AGN 205327 undergoes various chemical reactions that can be categorized as follows:

  1. Degradation Reactions: These reactions may occur under extreme conditions (e.g., heat or light), leading to the breakdown of the compound into simpler molecules.
  2. Interactions with Biological Targets: AGN 205327 may participate in specific biochemical pathways through interactions with enzymes or receptors, which can be studied through kinetic assays.

Technical details regarding reaction conditions (e.g., pH, temperature) are essential for understanding the stability and reactivity of AGN 205327.

Mechanism of Action

Process and Data

The mechanism of action for AGN 205327 involves its interaction with specific targets in the nervous system:

  • Neurotransmitter Modulation: The compound may enhance or inhibit neurotransmitter release or receptor activation, leading to altered synaptic transmission.
  • Signal Transduction Pathways: AGN 205327 could influence intracellular signaling pathways that regulate neuronal activity.

Data from pharmacological studies often include dose-response curves and binding affinity measurements that characterize its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AGN 205327 include:

  • Melting Point: Typically reported in a range depending on purity.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are crucial for formulation development.

Chemical properties include:

  • Stability: Stability under different environmental conditions (light, heat) is assessed through accelerated stability studies.
  • Reactivity: Reactivity with common reagents is evaluated to predict behavior in biological systems.

Relevant data from these analyses contribute to understanding how AGN 205327 can be effectively utilized in research or therapeutic applications.

Applications

Scientific Uses

AGN 205327 has potential applications in several scientific domains:

  • Pharmacology: Investigated for its effects on neurological disorders such as depression or anxiety.
  • Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy or reducing side effects.
  • Research Tool: Utilized in laboratory settings to study neurotransmitter systems or cellular signaling pathways.

The ongoing research into AGN 205327 continues to reveal insights into its potential therapeutic roles and mechanisms of action.

Introduction to AGN 205327

Historical Context and Discovery of Synthetic Retinoic Acid Receptor Agonists

The evolution of synthetic retinoids began with foundational observations of vitamin A’s role in epithelial differentiation and embryogenesis. Early natural retinoids like ATRA demonstrated therapeutic efficacy in acute promyelocytic leukemia but faced challenges such as off-target effects and rapid clearance. Second-generation agonists like Am80 (tamibarotene) emerged in the 1990s, featuring improved pharmacokinetics and RARα/β selectivity [5] [8]. AGN 205327 was developed subsequently as part of a focused effort to create ligands with enhanced RARγ specificity. Its discovery leveraged structure-activity relationship (SAR) studies that systematically modified the retinoid scaffold’s hydrophobic ring and polar terminus. Key design principles included:

  • Conformational restraint to reduce metabolic susceptibility
  • Introduction of heterocyclic elements to fine-tune receptor affinity
  • Targeted steric bulk to disrupt binding to non-target receptors like RXRs [4] [10]

AGN 205327 thus embodies the iterative optimization of retinoid pharmacology, bridging early vitamin A derivatives and modern receptor-subtype-specific probes.

Structural and Functional Classification of AGN 205327

Molecular ArchitectureAGN 205327 (chemical name: 2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid) has a molecular formula of C24H26N2O3 and a molecular weight of 390.47 g/mol [1] [4]. Key structural features include:

  • A tetramethyl-dihydronaphthalene moiety serving as a hydrophobic domain
  • An indole-carboxylic acid group providing hydrogen-bonding capacity
  • An N-hydroxy imine linker enabling conformational rigidity [4] [10]The canonical SMILES representation is CC1(CCC(C)(C)C2=C1C=CC(/C(C3=CC4=CC(C(O)=O)=CC=C4N3)=N\O)=C2, reflecting its stereospecific E-configuration at the imine bond [4].

Receptor Binding MechanismAs a nuclear receptor ligand, AGN 205327 operates through the ligand-binding domain (LBD) of RARs. The RAR LBD adopts an α-helical sandwich fold, with ligand binding triggering helix 12 (H12) repositioning. This conformational shift displaces corepressors and recruits coactivators like SRC-1, initiating transcription of retinoic acid response element (RARE)-driven genes [6] [7] [9]. AGN 205327’s selectivity arises from its complementary interactions with RARγ’s ligand-binding pocket (LBP), which features:

  • A compact volume accommodating the dihydronaphthalene group
  • Polar residues (e.g., Arg278, Ser289) forming hydrogen bonds with the carboxylic acid
  • Hydrophobic sub-pockets engaging the tetramethylcyclohexyl ring [4] [7]

Table 1: Receptor Selectivity Profile of AGN 205327

Receptor SubtypeEC50 (nM)Selectivity Ratio vs. RARγ
RARγ321 (reference)
RARβ734~23-fold lower
RARα3,766~118-fold lower
RXR isoformsNo inhibitionNot applicable

Data derived from RAR-coactivator recruitment assays [1] [3] [4].

Classification Within Nuclear Receptor SuperfamilyAGN 205327 is classified as a Type II nuclear receptor agonist, functioning as follows:

  • Binds nuclear RARγ/RXR heterodimers pre-associated with DNA
  • Triggers allosteric changes facilitating coactivator assembly
  • Drives transactivation of target genes (e.g., Cyp26a1, RARB) [6] [9]Its functional class is defined as a synthetic RARγ-preferring agonist due to its 118-fold selectivity for RARγ over RARα [4].

Table 2: Structural and Functional Classification of AGN 205327

CharacteristicClassificationFunctional Implication
Receptor TargetRetinoic Acid Receptor (RAR)Modulates development/differentiation pathways
Subtype SelectivityRARγ >> RARβ > RARαEnables isoform-specific signaling studies
DNA Binding MechanismType II nuclear receptor agonistActs via pre-bound RAR/RXR heterodimers on DNA
Chemical ScaffoldTetramethyl-dihydronaphthyl-indoleOptimized for metabolic stability and γ-selectivity

Significance of AGN 205327 in Nuclear Receptor Research

Mechanistic Probes for RAR Isoform FunctionsAGN 205327’s RARγ selectivity enables precise dissection of RAR subtype biology. Whereas RARα regulates hematopoiesis and neuronal plasticity, and RARβ influences tumor suppression, RARγ governs unique processes including:

  • Skin homeostasis: RARγ is the dominant isoform in epidermal keratinocytes
  • Mesenchymal differentiation: Modulates chondrocyte and osteoblast maturation
  • Renal fibrosis repair: Attenuates TGF-β signaling in myofibroblasts [2] [5]In renal fibrosis models, RARγ-selective agonists reduce collagen deposition and inflammatory cytokines (IL-6, IL-1β) by >50% compared to controls [5]. AGN 205327’s inability to activate RXRs prevents confounding transactivation via permissive heterodimers, making it superior to pan-RAR ligands for deconvoluting RARγ-specific effects [4] [6].

Therapeutic ImplicationsAGN 205327 provides a template for developing isoform-targeted therapies:

  • Anticancer applications: RARγ activation promotes differentiation in stem-like cancer cells without inducing hyperproliferation [8] [10]
  • Anti-fibrotic therapy: Mimics the anti-fibrotic activity of Am80 (a clinical-stage RARα/β agonist) but with potentially improved safety due to RARγ selectivity [5]
  • Fluorescent derivatives: AGN 205327’s scaffold has been modified with fluorophores (e.g., BODIPY) for real-time tracking of RAR localization and ligand engagement kinetics [10]

Research Tool DevelopmentAGN 205327 facilitates:

  • Crystallography: Used to solve RARγ-LBD structures, revealing ligand-induced H12 stabilization
  • Transcriptomics: Identifies RARγ-specific gene batteries (e.g., AGP, Cyp26b1) distinct from RARα-regulated sets
  • High-throughput screening: Serves as a reference compound for evaluating novel RAR modulators [4] [6] [10]

Properties

Product Name

AGN 205327

Molecular Formula

C24H26N2O3

Molecular Weight

390.47

SMILES

CC(CCC1(C)C)(C2=C1C=C(/C(C3=CC4=C(N3)C=CC(C(O)=O)=C4)=N/O)C=C2)C

Synonyms

(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.